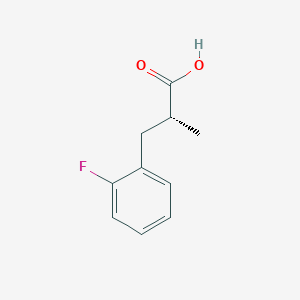

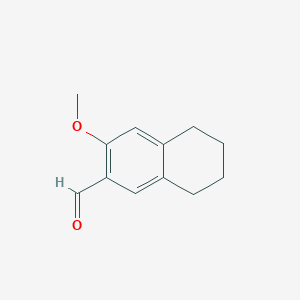

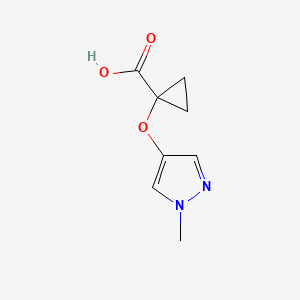

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a chiral compound that can be associated with various research areas, including the synthesis of pharmaceuticals and the study of chiral recognition in molecular structures. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis and application.

Synthesis Analysis

The synthesis of chiral compounds similar to (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid often involves enantioselective processes or the resolution of racemic mixtures. For instance, the synthesis of optically active 2-fluoropropanoic acid and its analogs with high enantiomeric purity was achieved using sulfonates of corresponding optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide . Similarly, the synthesis of modified side chains of taxol, which are fluorine analogs, was performed by electrophilic fluorination . These methods could potentially be adapted for the synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid.

Molecular Structure Analysis

The molecular structure of chiral compounds is crucial for their function and recognition. The study of liquid crystals of diastereomeric (2R, 3S)- and (2S, 3S)-2-fluoro-3-methylpentyl derivatives revealed insights into chiral recognition and phase behavior, which are important for understanding the molecular interactions of similar compounds . Additionally, the conformational analysis of diphenylpropane and diphenylpropanoic acid derivatives through NMR spectroscopy demonstrated the predominance of certain conformers, which could be relevant for the structural analysis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid .

Chemical Reactions Analysis

The reactivity of chiral fluorinated compounds is of interest for various chemical transformations. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane was used as a chiral resolution reagent for α-chiral amines, showcasing its utility in regioselective ring-opening reactions . This indicates that fluorinated compounds can be versatile reagents for the analysis and synthesis of chiral molecules, which may extend to the reactions involving (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral compounds are influenced by their molecular structure. The fluorogenic reagent developed for the analysis of primary amines and aminated carbohydrates exhibited good stability in both acidic and basic solutions, which is an important consideration for the handling and analysis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid . Furthermore, the binding properties of 3alpha-(substituted phenyl)nortropane-2beta-carboxylic acid methyl esters to monoamine transporters highlight the importance of the phenyl group's substitution pattern on biological activity .

科学的研究の応用

Cross-Coupling Reactions

One application involves the development of meta-C–H arylation and methylation of phenolic derivatives using a U-shaped template, highlighting its use in organic synthesis for creating complex molecules (Wan et al., 2013).

Optical Activity and Synthesis

Research on the synthesis, resolution, and assignment of absolute configuration of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid derivatives shows its relevance in the synthesis of optically active compounds, demonstrating its utility in creating enantiomerically pure molecules (Drewes et al., 1992).

Stereochemistry in Drug Metabolism

The stereochemistry of the catabolism of DNA bases and certain drugs, including (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid derivatives, has been studied, indicating its importance in understanding drug metabolism and designing drugs with specific stereochemical properties (Gani et al., 1985).

Fluorinated Amino Acids

Another application is seen in the stereoselective synthesis of γ‐Fluorinated α‐Amino Acids using (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid, showcasing its role in the creation of fluorinated amino acids for peptides and proteins with enhanced properties (Laue et al., 2000).

Anticancer Drug Development

Moreover, the compound has been used in the synthesis and structural characterization of anticancer agents, demonstrating its potential in medicinal chemistry for the development of new therapeutics (Basu Baul et al., 2009).

Safety And Hazards

特性

IUPAC Name |

(2R)-3-(2-fluorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWUYNKWOVASPA-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

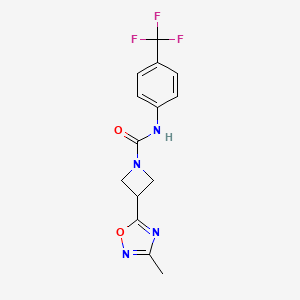

![3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2518401.png)

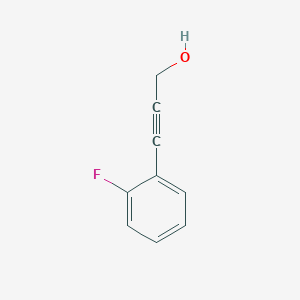

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)

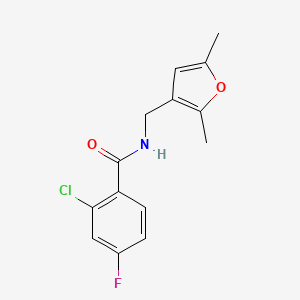

![1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2518408.png)

![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2S)-2-[(2R,3S,4R,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B2518416.png)

![1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2518420.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2518423.png)